molecular formula C8H9F2N B058417 3,5-Difluoro-N,N-dimethylaniline CAS No. 123855-25-4

3,5-Difluoro-N,N-dimethylaniline

Cat. No.: B058417
CAS No.: 123855-25-4
M. Wt: 157.16 g/mol
InChI Key: LSFWPIDPPNCVHV-UHFFFAOYSA-N
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Description

3,5-Difluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and two methyl groups attached to the nitrogen atom. This structural modification significantly alters the chemical and physical properties of the molecule, as well as its biological activity.

Scientific Research Applications

3,5-Difluoro-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluoro-N,N-dimethylaniline can be achieved through various synthetic routes. One common method involves the difluoroalkylation of aniline derivatives via photoinduced methods. This process utilizes a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions . Another approach involves the formation of an electron donor-acceptor complex between anilines and ethyl difluoroiodoacetate, which is then exploited to prepare difluoroalkyl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide can be used as an oxidizing agent to hydrolyze this compound.

    Reduction: Catalytic hydrogenation is a common method for reducing the compound.

    Substitution: Various nucleophiles can be used to substitute the fluorine atoms, depending on the desired product.

Major Products Formed

    Oxidation: The major product formed is squarylium.

    Reduction: The major product is the corresponding reduced aniline derivative.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound can act as a catalyst and participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-N-methylaniline: This compound has one less methyl group attached to the nitrogen atom.

    3,4-Difluoro-N,N-dimethylaniline: This compound has the fluorine atoms at the 3 and 4 positions of the benzene ring.

Uniqueness

3,5-Difluoro-N,N-dimethylaniline is unique due to the specific positioning of the fluorine atoms and the presence of two methyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and physical properties, as well as its potential biological activity.

Properties

IUPAC Name

3,5-difluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFWPIDPPNCVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443641
Record name 3,5-Difluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-25-4
Record name 3,5-Difluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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